

Application Notes and Protocols for Testing BMS-214662 Efficacy in Animal Models

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Compound of Interest

Compound Name: BMS-214662 hydrochloride

Cat. No.: B591819

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Introduction

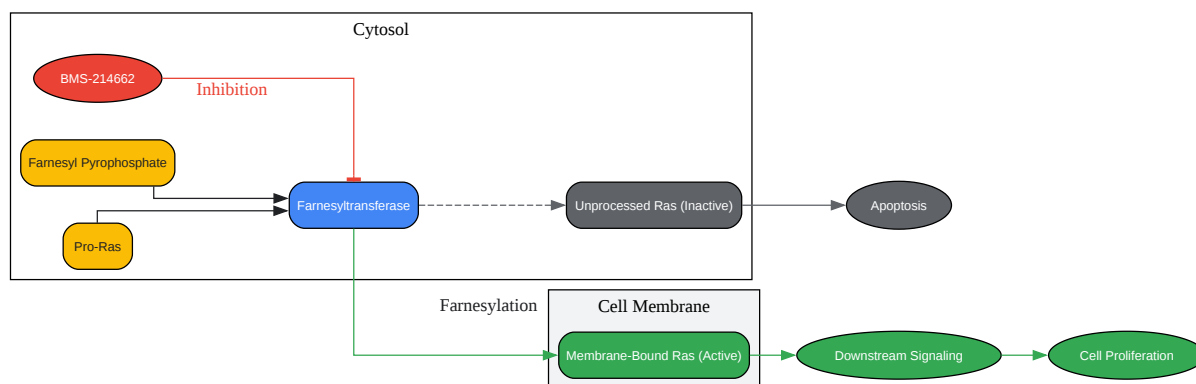
BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTI), an enzyme crucial for the post-translational modification of several proteins involved in cell signaling and proliferation, most notably members of the Ras superfamily of small GTPases.^[1] By inhibiting farnesyltransferase, BMS-214662 disrupts the proper localization and function of these proteins, leading to the induction of apoptosis in a broad range of human tumor cells.^[1] More recent research has also identified a novel mechanism of action for BMS-214662 as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21, leading to inhibition of nuclear export and cell death. Preclinical studies have demonstrated significant antitumor activity of BMS-214662 in various human tumor xenograft models, highlighting its potential as a therapeutic agent for cancer.^[1]

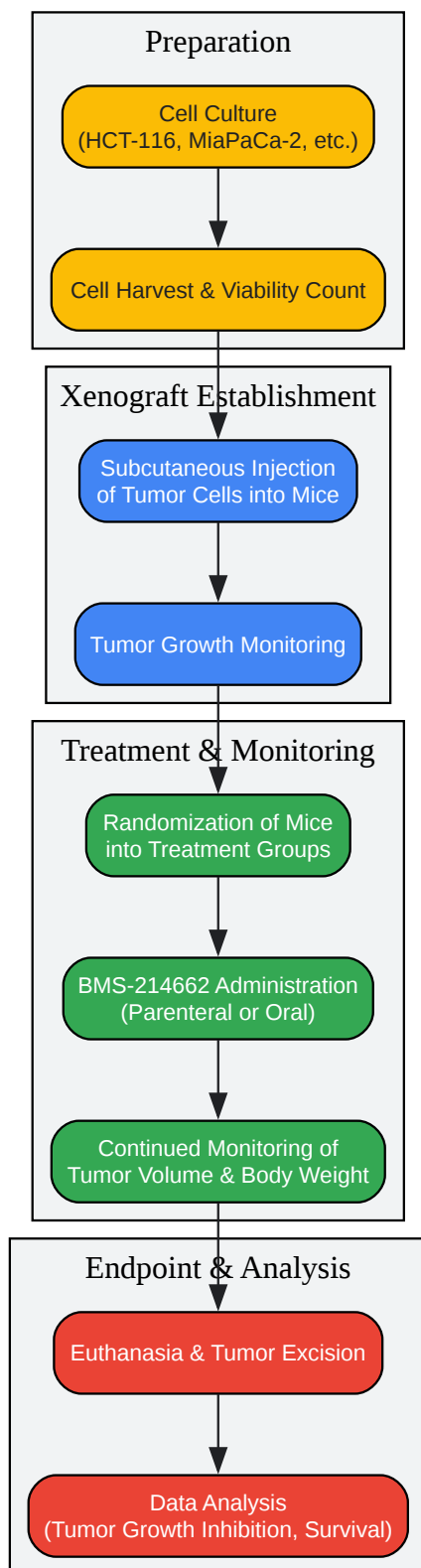
These application notes provide detailed protocols for evaluating the in vivo efficacy of BMS-214662 in established animal models, specifically focusing on human tumor xenografts in immunocompromised mice. The protocols are based on methodologies reported in preclinical studies of BMS-214662 and other farnesyltransferase inhibitors.

Signaling Pathway of Farnesyltransferase Inhibition

The primary mechanism of action of BMS-214662 as a farnesyltransferase inhibitor involves the disruption of the Ras signaling pathway. Ras proteins, when activated, trigger a cascade of

downstream signaling events that promote cell proliferation, survival, and differentiation. For Ras to become fully active, it must undergo a series of post-translational modifications, the first of which is farnesylation. This process, catalyzed by farnesyltransferase, attaches a farnesyl group to the C-terminal CAAX motif of the Ras protein, enabling its anchoring to the inner surface of the cell membrane. Once at the membrane, Ras can be activated and engage with its downstream effectors. BMS-214662 competitively inhibits farnesyltransferase, preventing the farnesylation of Ras and other farnesylated proteins. This leads to the accumulation of unprocessed, cytosolic Ras that is unable to participate in downstream signaling, ultimately resulting in cell cycle arrest and apoptosis.





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References

- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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